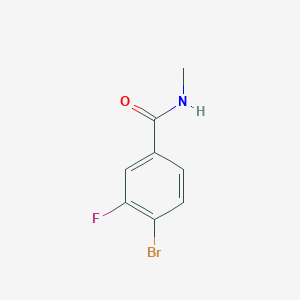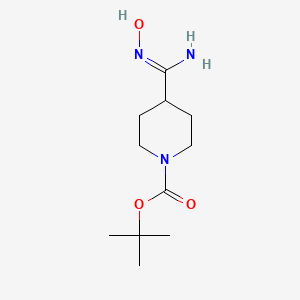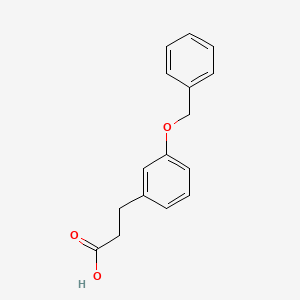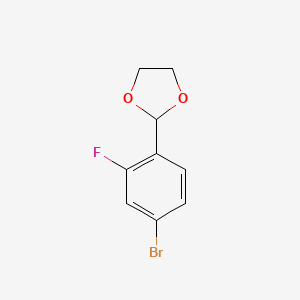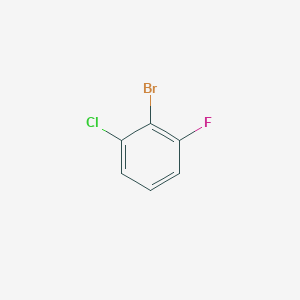
4-Butoxypiperidine
説明
4-Butoxypiperidine is a chemical compound that is related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss 4-Butoxypiperidine, they do provide insights into various substituted piperidines and their chemical properties, synthesis, and applications, which can be extrapolated to understand the characteristics of 4-Butoxypiperidine.
Synthesis Analysis
The synthesis of substituted piperidines, such as 4-substituted 3,3-difluoropiperidines, involves multiple steps including 1,4-addition reactions, reduction, lactamization, and further functional group transformations . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of chlorination and the addition of organometallic reagents to iminium salts . These methods could potentially be adapted for the synthesis of 4-Butoxypiperidine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their chemical reactivity and physical properties. For instance, the presence of fluorine atoms in 3,3-difluoropiperidines affects their conformation and reactivity . The conformational preferences of cyclopiperidine compounds have been studied using NMR spectroscopy and X-ray structural analysis, revealing the presence of chair and boat conformations in the solid state . These analytical techniques could be applied to determine the conformational preferences of 4-Butoxypiperidine.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including ring-opening addition reactions with amine nucleophiles . The reactivity and regioselectivity of these reactions can be influenced by the substituents on the piperidine ring. Additionally, the presence of an epoxypiperidine structure has been shown to confer DNA-cleavage activity in certain derivatives . The chemical reactivity of 4-Butoxypiperidine would likely be influenced by the butoxy substituent, which could affect its nucleophilic and electrophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, affects the surface charge of TiO2 and decreases electron recombination, demonstrating the impact of substituents on the physical properties of the material . The physical properties of 4-Butoxypiperidine, such as solubility, boiling point, and stability, would be influenced by the butoxy group, which could increase the compound's hydrophobicity compared to unsubstituted piperidine.
Safety And Hazards
将来の方向性
While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .
特性
IUPAC Name |
4-butoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZKQGJWZWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626078 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxypiperidine | |
CAS RN |
88536-10-1 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

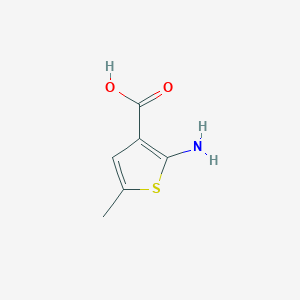
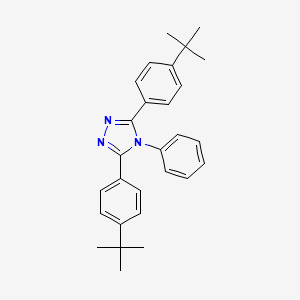
![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
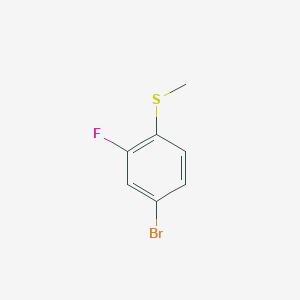
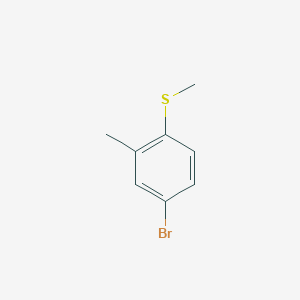
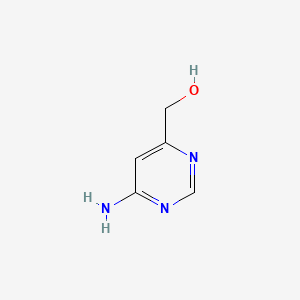
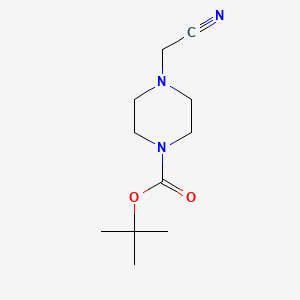
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
